molecular formula C11H11NO4 B13909899 7-Hydroxy-2-oxo-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid methyl ester

7-Hydroxy-2-oxo-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid methyl ester

Cat. No.: B13909899
M. Wt: 221.21 g/mol
InChI Key: VXWNHSMEYOKDMX-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the acylation of commercially available precursors. One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine . Another approach involves the use of monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxylate groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate include:

Uniqueness

What sets methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate apart from similar compounds is its specific functional groups, which confer unique chemical reactivity and biological activity

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 7-hydroxy-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylate

InChI

InChI=1S/C11H11NO4/c1-16-11(15)7-4-6-2-3-10(14)12-8(6)5-9(7)13/h4-5,13H,2-3H2,1H3,(H,12,14)

InChI Key

VXWNHSMEYOKDMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)CCC(=O)N2)O

Origin of Product

United States

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